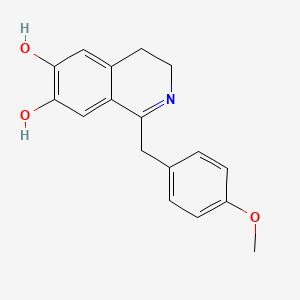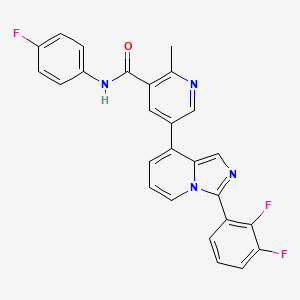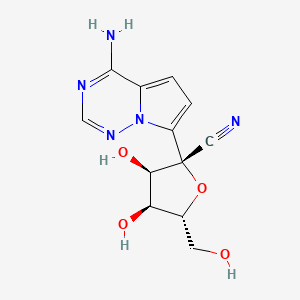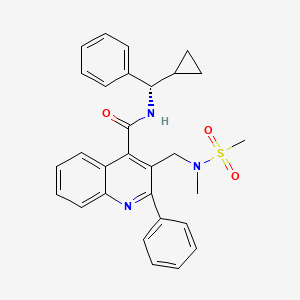
4-Quinolinecarboxamide, N-((S)-cyclopropylphenylmethyl)-3-((methyl(methylsulfonyl)amino)methyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK256471 is a potent and selective NK(3) antagonist. GSK256471 demonstrated high affinity for recombinant human (pK(i) value 8.9) and native guinea pig (pK(i) value 8.4) tachykinin NK(3) receptors. In vitro functional evaluations revealed GSK256471 diminished the neurokinin B-induced E(max) response, indicative of non-surmountable antagonist pharmacology (pA(2)=9.2). GSK256471 may be promising drug candidate in the treatment of schizophrenia.
科学的研究の応用
Radioligand Development for PET Imaging
4-Quinolinecarboxamide derivatives have been utilized in the development of radioligands for positron emission tomography (PET) imaging. Specifically, derivatives like N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide have shown potential in the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with PET. This application is significant in neurological research and diagnosis (Matarrese et al., 2001).
Analgesic and Anti-inflammatory Properties
Certain derivatives of 4-Quinolinecarboxamide, like N-Hydroxymethyl derivatives, have demonstrated notable analgesic and anti-inflammatory properties. These findings are pertinent to the development of new pharmaceuticals for pain and inflammation management (Mishra et al., 1988).
Synthesis of Chiral Linear Carboxamides
Research has been conducted on synthesizing chiral linear carboxamide derivatives with an incorporated peptide linkage using quinoline compounds. This work contributes to the broader field of medicinal chemistry and drug design, especially in the development of chiral drugs (Khalifa et al., 2014).
Development of Antagonists for Receptors
4-Quinolinecarboxamide derivatives have been synthesized and characterized as antagonists at glycine-site NMDA and AMPA receptors. This research has implications in the treatment of neurological disorders and the development of neuroprotective drugs (Hays et al., 1993).
Crystal Structure Analysis for Immunomodulators
The crystal structure and conformation analysis of 4-Quinolinecarboxamide derivatives like Linomide have been undertaken. Linomide is known as an immunomodulator, and understanding its structure is crucial for establishing structure-function relationships, which is essential in drug development (Dasari & Srikrishnan, 2002).
Cytotoxic Activity in Antitumor Applications
Carboxamide derivatives of quinoline have shown potent cytotoxic activities in various cancer cell lines. This line of research is crucial for developing new chemotherapeutic agents (Deady et al., 2003).
Antiviral Agents
Quinolinecarboxamide compounds have been identified as potential agents for the treatment of viral infections, such as herpes virus infections. This application is vital for antiviral drug development (Habernickel, 2002).
特性
CAS番号 |
1133706-08-7 |
|---|---|
製品名 |
4-Quinolinecarboxamide, N-((S)-cyclopropylphenylmethyl)-3-((methyl(methylsulfonyl)amino)methyl)-2-phenyl- |
分子式 |
C29H29N3O3S |
分子量 |
499.629 |
IUPAC名 |
N-[(S)-cyclopropyl(phenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C29H29N3O3S/c1-32(36(2,34)35)19-24-26(29(33)31-27(22-17-18-22)20-11-5-3-6-12-20)23-15-9-10-16-25(23)30-28(24)21-13-7-4-8-14-21/h3-16,22,27H,17-19H2,1-2H3,(H,31,33)/t27-/m1/s1 |
InChIキー |
YTXUTYGRBYCUIL-HHHXNRCGSA-N |
SMILES |
O=C(C1=C(CN(C)S(=O)(C)=O)C(C2=CC=CC=C2)=NC3=CC=CC=C13)N[C@@H](C4CC4)C5=CC=CC=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK256471; GSK-256471; GSK 256471. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




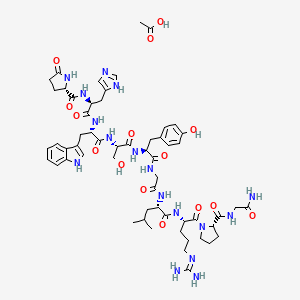
![N-(2-phenylphenyl)-8-[4-(3-pyridinyl)-1-triazolyl]octanamide](/img/structure/B607720.png)
![3-(4-{[5-Fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid](/img/structure/B607721.png)
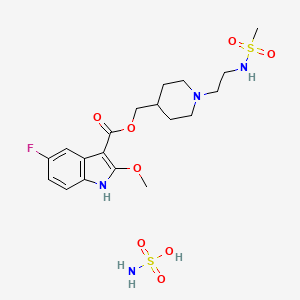
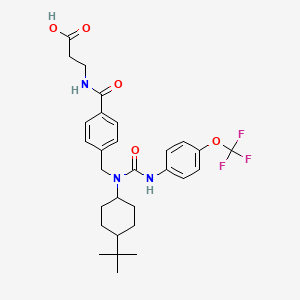
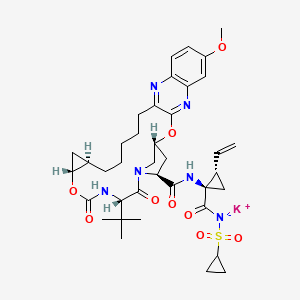
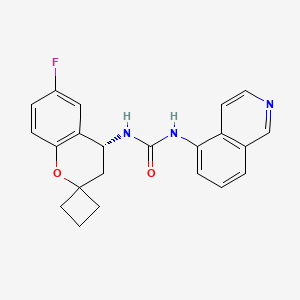
![4-(3-benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B607734.png)
